4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine
Overview
Description
4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is a chemical compound with the CAS Number: 89280-24-0. It has a molecular weight of 190.66 . The IUPAC name for this compound is 4-chloro-6-hydrazino-2-(methylsulfanyl)pyrimidine .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is 1S/C5H7ClN4S/c1-11-5-8-3(6)2-4(9-5)10-7/h2H,7H2,1H3,(H,8,9,10) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is a solid substance . and 98% according to different sources. The compound should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .Scientific Research Applications
Computational Chemistry
Lastly, 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine can be a subject of interest in computational chemistry for the prediction of molecular behavior. Computational models can help understand its reactivity patterns, stability, and interactions with other molecules, which is crucial for all the applications mentioned above.
This analysis highlights the versatility of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine in scientific research, demonstrating its potential to contribute significantly to various fields of study. The applications mentioned are based on the compound’s known properties and the typical roles of similar chemicals in research .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(6-chloro-2-methylsulfanylpyrimidin-4-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4S/c1-11-5-8-3(6)2-4(9-5)10-7/h2H,7H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAZWEMERMKRCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363307 | |
Record name | 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine | |
CAS RN |
89280-24-0 | |
Record name | 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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